N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide
Description
N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-1-carboxamide core substituted with a 4-fluorophenyl group and an imidazo[4,5-b]pyridine moiety. The imidazo[4,5-b]pyridine ring is further functionalized with a 4-methylphenyl group. The fluorine atom at the para position of the phenyl ring enhances electronegativity and metabolic stability, while the methyl group on the imidazo[4,5-b]pyridine may influence lipophilicity and binding interactions .
Properties
CAS No. |
1251580-14-9 |
|---|---|
Molecular Formula |
C25H22N4O5S |
Molecular Weight |
490.53 |
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-3-33-19-9-5-7-17(13-19)23-26-21(34-27-23)15-28-20-10-11-35-22(20)24(30)29(25(28)31)14-16-6-4-8-18(12-16)32-2/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
LWZRETIOXZIESJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC(=CC=C5)OC)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperazine core substituted with a 4-fluorophenyl group and an imidazopyridine moiety. The structural formula can be represented as follows:
Pharmacological Profile
Research indicates that this compound exhibits significant antagonistic activity against various receptors, particularly in the central nervous system. Its structural components suggest potential interactions with neurotransmitter systems, which are crucial for modulating mood and cognitive functions.
-
Receptor Binding Affinity :
- The compound has shown high affinity for serotonin (5-HT) receptors and dopamine receptors, which are implicated in mood regulation and psychotropic effects.
- Studies have reported that derivatives of piperazine compounds often display selective binding properties, enhancing their therapeutic potential in treating disorders such as depression and anxiety.
- Inhibition Studies :
Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated through various cytotoxicity assays:
- Cell Viability Assays : Research involving L929 fibroblast cell lines indicated that the compound exhibits low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 95 |
| 10 | 90 |
| 50 | 75 |
| 100 | 50 |
Case Study 1: Antidepressant Activity
A recent study explored the antidepressant-like effects of this compound in rodent models. The results showed significant reductions in immobility time during forced swim tests, indicating enhanced mood and reduced depressive behavior. The study concluded that the compound's action might be mediated through serotonin receptor modulation.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings revealed that the compound significantly reduced neuronal cell death and oxidative stress markers in vitro, highlighting its potential for treating neurodegenerative diseases.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
- Structural Differences : Replaces the imidazo[4,5-b]pyridinylmethyl group with an ethyl substituent and the 4-fluorophenyl with 4-chlorophenyl.
- The chair conformation of the piperazine ring is retained, as confirmed by crystallography . Chlorine at the para position increases hydrophobicity compared to fluorine, altering pharmacokinetics.
N-(4-Piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines ()
- Structural Differences : Features a piperidine ring instead of piperazine and lacks the carboxamide group.
- Key Observations :
Quinazolinone and Pyridopyrazine Derivatives
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3, )
- Structural Differences: Substitutes the imidazo[4,5-b]pyridine with a quinazolinone ring.
- Key Observations: Melting point (196.5–197.8 °C) is higher than the target compound, suggesting greater crystallinity due to the planar quinazolinone system. The 4-fluorophenyl group improves stability, similar to the target compound .
N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine ()
- Structural Differences : Contains a pyrido[2,3-b]pyrazine core and an isopropylamine side chain instead of piperazine-carboxamide.
- Key Observations :
Fluorobenzyl-Piperazine Derivatives
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives ()
- Structural Differences: Replaces the carboxamide with a methanone group and lacks the imidazo[4,5-b]pyridine moiety.
- Key Observations: These compounds act as tyrosine kinase inhibitors, with the fluorobenzyl group critical for binding.
Structure-Activity Relationship (SAR) Analysis
Pharmacological and Physicochemical Comparisons
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule can be dissected into three primary components (Figure 1):
- Piperazine-1-carboxamide core : Functionalized with a 4-fluorophenyl group at the carboxamide position.
- Imidazo[4,5-b]pyridine moiety : Substituted at the 3-position with a 4-methylphenyl group.
- Methylene linker : Connecting the piperazine nitrogen to the imidazopyridine’s 2-position.
Imidazo[4,5-b]Pyridine Synthesis
The imidazo[4,5-b]pyridine scaffold is typically constructed via tandem reactions starting from 2-chloro-3-nitropyridine. A green solvent-based approach (H₂O-isopropyl alcohol) enables sequential nucleophilic aromatic substitution (SₙAr), nitro reduction, and cyclocondensation with aldehydes. For the 4-methylphenyl substituent, 4-methylbenzaldehyde serves as the cyclization partner, yielding 3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine after chromatographic purification. Microwave-assisted protocols reduce reaction times from hours to minutes while maintaining yields >85%.
Piperazine Carboxamide Preparation
The piperazine segment is synthesized via carboxamide formation between 1-(4-fluorophenyl)piperazine and an isocyanate derivative. Patent literature highlights the use of tert-butoxycarbonyl (Boc) protection to prevent side reactions during subsequent alkylation steps. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free piperazine amine for further functionalization.
Key Synthetic Steps and Reaction Optimization
Coupling of Imidazopyridine and Piperazine
The critical C–N bond formation between the imidazopyridine’s 2-position and the piperazine’s methylene linker employs one of two strategies:
Alkylation via Mitsunobu Reaction
Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the secondary amine of the piperazine core reacts with 2-(hydroxymethyl)imidazo[4,5-b]pyridine. This method achieves ~70% yield but requires strict anhydrous conditions.
Nucleophilic Substitution
Activation of the imidazopyridine’s 2-position as a bromide (using PBr₃) allows displacement by the piperazine’s amine under basic conditions (K₂CO₃ in DMF). Yields improve to 82–85% when microwave irradiation (150 W, 100°C) replaces conventional heating.
Carboxamide Formation
Reaction of 1-(4-fluorophenyl)piperazine with 4-nitrophenyl chloroformate generates a reactive mixed carbonate intermediate, which undergoes aminolysis with ammonia to yield the carboxamide. Alternative routes employ carbonyldiimidazole (CDI) as a coupling agent, reducing side product formation.
Optimization Strategies and Green Chemistry
Solvent and Catalyst Screening
Comparative studies of solvents (Table 1) reveal dichloromethane (DCM) as optimal for SₙAr reactions, while dimethylacetamide (DMAc) enhances alkylation rates. Catalytic systems like CuI/1,10-phenanthroline boost Ullmann-type couplings for challenging C–N bonds.
Table 1. Solvent Effects on Imidazopyridine-Piperazine Coupling
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 24 | 68 |
| DMF | 80 | 6 | 72 |
| DMAc | 100 | 4 | 85 |
| H₂O-IPA | 70 | 2 | 78 |
Characterization and Quality Control
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the imidazopyridine’s planar structure and the piperazine’s chair conformation. Intermolecular π-π stacking between fluorophenyl and methylphenyl groups stabilizes the solid-state structure.
Challenges and Alternative Routes
Regioselectivity in Imidazopyridine Formation
Competing cyclization pathways may yield isomeric byproducts. Employing bulky aldehydes (e.g., 2,6-dimethylbenzaldehyde) suppresses undesired regioisomers by steric hindrance.
Steric Hindrance in Alkylation
The methylene linker’s proximity to the imidazopyridine’s nitrogen creates steric congestion. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates in biphasic systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
